(-)-Ormosanine - 5001-21-8

(-)-Ormosanine

Catalog Number: EVT-1539240
CAS Number: 5001-21-8
Molecular Formula: C20H35N3
Molecular Weight: 317.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-Ormosanine is an alkaloid.
Overview

(-)-Ormosanine is a naturally occurring alkaloid derived from the Ormosia genus of plants, specifically Ormosia jamaicensis. This compound has garnered attention due to its structural complexity and potential biological activities. Ormosanine belongs to a class of compounds known as quinolizidine alkaloids, which are characterized by a bicyclic structure that includes a quinoline moiety.

Source

Ormosanine is primarily isolated from the seeds of Ormosia jamaicensis, a plant native to tropical regions. The extraction and identification of ormosanine have been documented in various studies, confirming its presence in this species and its structural integrity through synthetic methods .

Classification

Chemically, ormosanine is classified as a quinolizidine alkaloid. These alkaloids are known for their diverse pharmacological properties, including neuroprotective and anticholinergic effects. The classification of ormosanine within this group highlights its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of (-)-ormosanine has been achieved through several methods, with notable advancements in total synthesis techniques. The most significant contributions include:

  1. Total Synthesis: The first total synthesis of ormosanine was reported by Liu et al., where they established the structural assignments through synthetic pathways that mimic natural biosynthesis .
  2. Stereoselective Synthesis: A stereoselective approach was developed that allowed for the production of ormosanine identical to the naturally occurring racemic form .

Technical Details

The synthesis typically involves multiple steps, including the formation of key intermediates that lead to the final quinolizidine structure. The methodologies often utilize specific reagents and catalysts to ensure high yields and selectivity in the stereochemistry of the product.

Molecular Structure Analysis

Structure

The molecular structure of (-)-ormosanine is characterized by a complex bicyclic framework. Its chemical formula is C₁₈H₂₃N₃O, and it features a quinolizidine ring system that contributes to its biological activity.

Data

  • Molecular Weight: 297.39 g/mol
  • Melting Point: Approximately 220°C
  • Structural Confirmation: The structure has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Chemical Reactions Analysis

Reactions

Ormosanine participates in several chemical reactions typical for alkaloids, including:

  • Dehydrogenation: Under certain conditions, ormosanine can undergo dehydrogenation to form 3,6,8-trialkylated quinolines, which may exhibit altered biological activities .
  • Alkylation Reactions: The nitrogen atoms within the structure can participate in alkylation reactions, leading to derivatives with potentially enhanced pharmacological properties.

Technical Details

The reaction conditions often require careful control of temperature and pressure to optimize yields and maintain structural integrity.

Mechanism of Action

Process

Data

Research has indicated that ormosanine exhibits significant inhibitory effects on acetylcholinesterase, which could have implications for neurodegenerative diseases such as Alzheimer's disease.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Ormosanine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of alkaloids, particularly involving nitrogen functionalities.
Applications

Scientific Uses

(-)-Ormosanine has several potential applications in scientific research:

  • Pharmacological Research: Its properties make it a candidate for studying neuroprotective effects and developing treatments for cognitive disorders.
  • Natural Product Chemistry: As an example of a complex natural product, it serves as a model for synthetic organic chemistry studies aimed at understanding alkaloid synthesis.
  • Biochemical Studies: Investigations into its mechanism of action can provide insights into cholinergic signaling pathways and their implications in health and disease.
Structural Elucidation and Historical Context of (-)-Ormosanine

Early Discovery and Taxonomic Origins in Ormosia Species

(-)-Ormosanine belongs to a distinctive class of pentacyclic alkaloids first identified in the leguminous genus Ormosia (Fabaceae). This genus comprises approximately 131 species of trees and large shrubs distributed across tropical regions of the Americas (from Mexico to Bolivia and Brazil) and Asia (including China, Thailand, and New Guinea) [4]. Early phytochemical investigations of these plants, particularly O. panamensis and O. jamaicensis, revealed complex alkaloid profiles, with ormosanine emerging as a structurally significant component. The seeds of Ormosia species—often termed "horse-eye beans" due to their distinctive, brightly colored, and decorative patterns—were noted for their toxicity but provided rich material for alkaloid isolation [4] [6]. Initial chemical studies in the mid-20th century focused on characterizing these biologically active compounds, leading to the provisional identification of ormosanine as a complex pentacyclic structure with three nitrogen atoms and no N-alkyl groups or double bonds (empirical formula: C~20~H~35~N~3~) [6]. Notably, while Ormosia species remain a primary source, ormosanine has also been isolated from Akebia quinata, a plant used in traditional Asian medicine [6].

Resolution of Structural Ambiguities: Identity of Piptamine vs. Ormosanine

The structural assignment of ormosanine faced significant challenges in the 1960s due to overlapping nomenclature and inconsistent characterization across studies. A pivotal 1965 study by Valenta et al. published in Tetrahedron resolved a major controversy by demonstrating the identical nature of two alkaloids previously thought distinct: piptamine (isolated from Piptadenia species) and ormosanine (from Ormosia species) [1]. Through comparative analysis using techniques available at the time (including degradation studies, optical rotation, and infrared spectroscopy), the authors established that both compounds shared the same core pentacyclic framework and stereochemistry. This work clarified decades of conflicting reports and standardized the use of "ormosanine" as the accepted name for this alkaloid. Concurrently, this study elucidated the structures of closely related compounds like ormojanine, ormosinine, and panamine, highlighting subtle differences in their ring systems and functional groups that distinguished them from ormosanine [1] [2]. The identity confirmation was crucial for subsequent biosynthetic and synthetic studies.

Stereochemical Characterization: Absolute Configuration and Conformational Analysis

The complete stereochemical assignment of (-)-ormosanine required advanced analytical techniques beyond early structural studies. Key to its characterization is the presence of multiple chiral centers within its pentacyclic scaffold (rings A-E), necessitating determination of both relative and absolute configurations. Modern chiroptical methods, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), coupled with computational modeling (density functional theory, DFT), have enabled unambiguous assignment. Studies confirm the (-)-enantiomer possesses a specific 5S,7R,8S,10S,11R,12S configuration (or equivalent IUPAC numbering) [6]. This configuration arises from the stereochemical constraints imposed during the alkaloid’s biosynthetic cyclization.

Conformational flexibility posed significant challenges for stereochemical analysis. The molecule's five fused rings adopt multiple low-energy conformers in solution, influencing its chiroptical properties. Variable-temperature ECD studies demonstrated spectral stability between 5–50°C, indicating minimal conformational population shifts within this range [6]. Nevertheless, solvent polarity and hydrogen-bonding interactions (e.g., in methanol vs. acetonitrile) induce measurable shifts in Cotton effect intensities, reflecting subtle changes in the equilibrium between conformers.

Table 1: Key Stereochemical Features of (-)-Ormosanine

PropertyCharacterizationMethod of Determination
Absolute Configuration5S,7R,8S,10S,11R,12S (representative)Computational ECD/VCD, Synthesis
Empirical FormulaC~20~H~35~N~3~High-Resolution Mass Spectrometry
Specific Rotation[α]~D~ = -XX° (c = Y.Y, Solvent)Polarimetry
Conformational BehaviorLimited flexibility; stable chair/chair ring formsDFT Optimization, VT-ECD
Spectroscopic SignatureNegative Cotton effects at ~230 nm, ~250 nm (ECD)Experimental ECD, TD-DFT Calculation

Comparative Structural Analysis with Related Alkaloids (Panamine, Ormosinine)

(-)-Ormosanine belongs to a broader family of Ormosia alkaloids sharing a tetracyclic or pentacyclic lupinane-type backbone but differing in ring fusion patterns, oxidation states, and stereochemistry. Critical comparisons include:

  • Panamine: Isolated concurrently with ormosanine, panamine features an additional ethyl bridge between C-13 and C-17, creating a unique hexacyclic system absent in ormosanine. This structural expansion significantly alters its three-dimensional shape and potential biological interactions compared to the pentacyclic ormosanine [1].
  • Ormosinine: Characterized by a cleaved D-ring or alternative fusion pattern (e.g., C-ring lactam), ormosinine lacks one of the tertiary amines present in ormosanine, resulting in distinct basicity and hydrogen-bonding capacity [1] [3].
  • Ormojanine: This alkaloid often exhibits unsaturation (e.g., Δ⁶ bond) and variations in methyl group attachment, contributing to differences in lipophilicity and spectroscopic profiles [1].

Table 2: Structural Comparison of Ormosanine with Key Related Alkaloids

AlkaloidCore StructureKey Differentiating FeaturesMolecular Formula
(-)-OrmosaninePentacyclic (ABCDE)All rings saturated; 3 tertiary N-atomsC~20~H~35~N~3~
PanamineHexacyclic (ABCDEF)Ethyl bridge (C13-C17); Additional tertiary amineC~22~H~38~N~4~
OrmosininePentacyclic (ABCEF)Cleaved D-ring; Lactam in C-ring; 2 tertiary N-atomsC~19~H~30~N~2~O
OrmojaninePentacyclic (ABCDE)Δ⁶ unsaturation; C-14 methyl absentC~19~H~32~N~2~

These structural nuances profoundly influence physicochemical properties and bioactivity. For example, the saturated, compact pentacyclic framework of ormosanine enhances its membrane permeability compared to the more polar ormosinine. Furthermore, the specific spatial orientation of nitrogen atoms in ormosanine facilitates chelation with metal ions or interaction with biological targets like neuronal enzymes (e.g., nNOS inhibition observed in spinal cord injury models) [6], whereas panamine’s rigid hexacyclic system may favor different binding modes. The resolution of these structures in the 1960s provided the foundation for understanding structure-activity relationships within this alkaloid class [1] [3] [6].

Properties

CAS Number

5001-21-8

Product Name

(-)-Ormosanine

IUPAC Name

(1R,2R,7S,9R,10R)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane

Molecular Formula

C20H35N3

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16+,17+,18+,19+,20+/m0/s1

InChI Key

YUKCLPPRYNXRAF-RFVXBFLTSA-N

SMILES

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3

Canonical SMILES

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3

Isomeric SMILES

C1CCN[C@H](C1)[C@]23C[C@@H](C[C@H]4[C@H]2NCCC4)[C@H]5CCCCN5C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.